(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one
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Overview
Description
(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one is a complex organic compound with a unique structure that combines a bromobenzylidene group with a dihydropyrrolo[1,2-a]benzimidazol-1-one core
Preparation Methods
The synthesis of (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromobenzylidene group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one can be compared with other similar compounds, such as:
(3E)-3-(4-chlorobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
(3E)-3-(4-fluorobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
(3E)-3-(4-methylbenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one: The methyl group may affect the compound’s hydrophobicity and overall chemical behavior.
Properties
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]pyrrolo[1,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O/c18-13-7-5-11(6-8-13)9-12-10-16(21)20-15-4-2-1-3-14(15)19-17(12)20/h1-9H,10H2/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNCYAOSTMSPJZ-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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